4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one
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Overview
Description
4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one is an organic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-cyanoacetamide with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and agrochemicals.
Mechanism of Action
The mechanism by which 4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The pathways involved include inhibition of nucleic acid synthesis and disruption of cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: Similar in structure but lacks the aminoethyl group.
2-Amino-4-(2-aminoethyl)pyrimidine: Similar but with different substitution patterns.
Pyrimidine-2,4-diamine: Contains two amino groups but different positioning.
Uniqueness
4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-1-(2-aminoethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H10N4O/c7-2-4-10-3-1-5(8)9-6(10)11/h1,3H,2,4,7H2,(H2,8,9,11) |
InChI Key |
RDCKXHXGBLXGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CCN |
Origin of Product |
United States |
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